molecular formula C5H9ClN2O B3166411 4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride CAS No. 91114-85-1

4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride

Cat. No.: B3166411
CAS No.: 91114-85-1
M. Wt: 148.59 g/mol
InChI Key: RHYYPSUXYLYBFA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2O and its molecular weight is 148.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1,3-oxazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYYPSUXYLYBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Foundational Role of Oxazole Heterocycles in Chemical Research

Oxazole (B20620) derivatives are a significant class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. chemicalbook.comnih.gov This structural motif is a cornerstone in various domains of chemical science, primarily due to its versatile chemical properties and its presence in a multitude of biologically active molecules. chemicalbook.comechemi.com The oxazole ring is an aromatic system, which contributes to the stability of molecules in which it is found. chemicalbook.com

The inherent features of the oxazole nucleus allow for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science. chemicalbook.com Researchers have extensively investigated oxazole derivatives for a wide array of potential applications, driven by their ability to interact with various biological targets like enzymes and receptors through a range of non-covalent interactions. chemicalbook.com The adaptability of the oxazole structure has led to its incorporation into compounds studied for antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govuni.lu

The synthesis of oxazole-based heterocycles is a crucial aspect of their study, with numerous methods developed to construct and functionalize this ring system. uni.lu These synthetic strategies are vital for creating libraries of novel compounds that can be screened for desired activities, thereby advancing drug discovery and the development of new materials. uni.lu The ongoing research into oxazole-based heterocycles highlights their vital role in expanding the frontiers of chemistry and medicine. uni.lu

Defining the Chemical Identity of 4,5 Dimethyl 1,3 Oxazol 2 Amine Hydrochloride

Established Reaction Pathways for 1,3-Oxazole Ring Construction

The formation of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with several well-established methods being widely utilized. These pathways typically involve the cyclization of acyclic precursors that contain the necessary carbon, nitrogen, and oxygen atoms in a suitable arrangement.

One of the most fundamental methods for synthesizing 2-aminooxazoles is the condensation of an α-haloketone with urea (B33335) or its derivatives. acs.orgnih.gov In the context of 4,5-dimethyl-1,3-oxazol-2-amine, this would typically involve the reaction of 3-bromo-2-butanone (B1330396) with urea. The reaction proceeds through nucleophilic attack of the urea nitrogen on the carbonyl carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic oxazole ring.

Other classical methods for general oxazole synthesis include:

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically catalyzed by a dehydrating agent like sulfuric acid. derpharmachemica.compharmaguideline.com

Van Leusen Oxazole Synthesis: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base. semanticscholar.orgnih.gov This pathway generates an oxazoline (B21484) intermediate that subsequently eliminates the tosyl group to yield the oxazole. semanticscholar.org An improved one-pot version of this synthesis uses TosMIC, aliphatic halides, and aldehydes in ionic liquids to produce 4,5-disubstituted oxazoles. organic-chemistry.org

Reaction of α-hydroxy amino ketones with aldehydes: This pathway forms the oxazole ring by reacting an α-hydroxyamino ketone with an aldehyde, where the C2-atom of the resulting oxazole is derived from the aldehyde. pharmaguideline.com

These foundational pathways provide the basic framework for constructing the oxazole core, which can then be modified or functionalized to achieve the desired substitution pattern.

Precursor Design and Cyclization Strategies

The design of appropriate precursors is critical for the successful synthesis of substituted oxazoles. The structure of the starting materials directly dictates the substitution pattern on the final heterocyclic ring. For 2-aminooxazoles, the primary precursors are α-haloketones and a source of the 2-amino group, such as urea or thiourea (B124793). acs.orgnih.gov

The general strategy involves a condensation reaction followed by a cyclization step. For instance, the reaction between a substituted α-bromoacetophenone and urea is a common two-step method to access 4-aryl-substituted 2-aminooxazoles. acs.orgnih.gov The versatility of this approach allows for the synthesis of a diverse library of compounds by simply varying the substituents on the acetophenone (B1666503) precursor. nih.gov

Cyclization is often an intramolecular process that can be promoted by heat or the presence of a base. durham.ac.uk In continuous flow synthesis, for example, an intermediate formed from an alkylation step can be passed through a packed cartridge of an immobilized base, such as polystyrene-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP), to facilitate rapid intramolecular cyclization to the 4,5-disubstituted oxazole. durham.ac.uk The choice of cyclization strategy can significantly impact reaction efficiency and yield. nih.govnih.govresearchgate.net

Catalytic Approaches in Oxazole Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of oxazoles and their derivatives has benefited significantly from the application of transition metal catalysis. mdpi.combohrium.com

Palladium-based catalysts are particularly prominent. The Buchwald-Hartwig cross-coupling reaction, for instance, is a powerful tool for the N-arylation of 2-aminooxazoles. acs.orgresearchgate.net This reaction couples the amino group of the oxazole with an aryl halide, enabling the introduction of diverse aryl substituents at the 2-position. acs.orgnih.gov Optimization of this reaction often involves screening various palladium precatalysts (e.g., X-Phos Pd G2, S-Phos Pd G2), ligands (e.g., DavePhos), and bases (e.g., tBuONa, Cs₂CO₃, K₃PO₄). acs.orgnih.gov

Suzuki-Miyaura coupling is another palladium-catalyzed reaction used to functionalize the oxazole ring, particularly for forming carbon-carbon bonds. For example, 4-bromooxazoles can serve as effective coupling partners with arylboronic acids to produce 4-aryloxazoles. acs.org

Other metals have also been employed in oxazole synthesis:

Copper: Copper-catalyzed reactions can be used to synthesize 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids. organic-chemistry.org

Nickel: Air-stable Ni(II) precatalysts have been developed for the C2 arylation of oxazoles with various aryl chlorides and phenol (B47542) derivatives. organic-chemistry.orgmdpi.com

Ruthenium: RuCl₃ has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles, a related heterocyclic system. mdpi.com

The table below summarizes some catalytic systems used in the synthesis and functionalization of oxazole and related architectures.

Catalyst SystemReaction TypeApplicationReference
X-Phos Pd G2 / tBuONaBuchwald-Hartwig CouplingN-Arylation of 2-aminooxazoles acs.orgnih.gov
Pd(dppf)Cl₂·CH₂Cl₂Suzuki-Miyaura CouplingCoupling of 4-bromooxazoles with arylboronic acids acs.org
Ni(II) / CyPAd-DalPhosC-H ArylationC2 arylation of oxazoles with aryl chlorides organic-chemistry.org
Cu(NO₃)₂·3H₂O / IodineOxidative AnnulationSynthesis of 2,5-disubstituted oxazoles organic-chemistry.org
RuCl₃Intramolecular Oxidative CouplingSynthesis of 2-aminobenzothiazoles mdpi.com

Regioselective Synthesis of Substituted Oxazoles

Regioselectivity, the control over the position of chemical bond formation, is crucial in the synthesis of complex molecules. In oxazole chemistry, achieving regioselective substitution allows for the precise placement of functional groups on the heterocyclic ring.

A notable example is the highly regioselective bromination at the C-4 position of 5-substituted oxazoles. acs.org This is achieved by treating the oxazole with a strong base to form a 2-lithiooxazole, which tautomerizes to an acyclic isonitrile enolate. Trapping this intermediate with an electrophile like iodine or bromine preferentially functionalizes the C-4 position. acs.org The choice of solvent, such as dimethylformamide (DMF), has been shown to be critical in improving the C4/C2 selectivity. acs.org

Direct C-H arylation methods also offer excellent regiocontrol. By carefully selecting the palladium catalyst, phosphine (B1218219) ligands, and solvent, it is possible to selectively arylate either the C-2 or C-5 position of the oxazole ring. organic-chemistry.org For example, using specific task-specific phosphine ligands, palladium-catalyzed C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org This dual-mode reactivity provides a powerful tool for creating isomeric products from a common starting material. The ability to directly functionalize specific C-H bonds avoids the need for pre-functionalized substrates, making the synthetic routes more efficient. bham.ac.uk

Multi-Step Synthetic Sequences and Intermediate Formation

The synthesis of complex oxazole derivatives often requires multi-step reaction sequences. These sequences are designed to build the molecule progressively, introducing different functional groups in a controlled manner. A common multi-step approach for preparing substituted 2-aminooxazoles involves an initial ring formation followed by subsequent functionalization. acs.orgnih.gov

A representative sequence is:

Synthesis of α-haloketone: The appropriately substituted ketone is halogenated at the α-position. For example, 4'-methylacetophenone (B140295) can be brominated to yield α-bromo-4'-methylacetophenone. nih.gov

Condensation and Cyclization: The resulting α-haloketone is condensed with urea. This step forms the 2-amino-4-(4-methylphenyl)oxazole intermediate. nih.gov

Further Functionalization: The intermediate can then undergo further reactions. For example, the amino group can be acylated or arylated via reactions like the Buchwald-Hartwig coupling to introduce additional diversity. acs.orgnih.govnih.gov

The formation and isolation of stable intermediates are key to the success of these sequences. For instance, in the synthesis of 2-amino-5-methylthiazol derivatives, a related class of compounds, ethyl 4-bromo-3-oxopentanoate is reacted with thiourea to form an ester intermediate, which is then condensed with hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide intermediate before the final ring system is constructed. nih.gov

Modern approaches like continuous flow synthesis are being developed to streamline these multi-step processes, reducing reaction times and improving efficiency by integrating multiple reaction steps, including in-line separations, onto a single platform. durham.ac.ukresearchgate.net

Optimization of Reaction Conditions and Substrate Scope

To maximize the yield and purity of the desired product, optimization of reaction conditions is essential. This involves systematically varying parameters such as temperature, solvent, catalyst, and the nature of the base.

For the synthesis of 2-aminooxazoles via the condensation of α-bromoacetophenones with urea, various solvents and temperatures have been explored. While some reactions proceed well in dimethyl sulfoxide (B87167) (DMSO), others may fail to show any conversion, highlighting the critical role of the solvent. acs.org Microwave irradiation has been effectively used to accelerate these reactions, significantly reducing the time required from hours to minutes. nih.govsemanticscholar.orgnih.gov

The optimization of the Buchwald-Hartwig coupling for N-arylation of 2-aminooxazoles provides a clear example of this process. acs.orgnih.gov Researchers systematically tested different combinations of palladium sources and bases to identify the optimal conditions.

Optimization of Buchwald-Hartwig Reaction Conditions nih.gov
EntryPd SourceBaseYield (%)
IX-Phos Pd G2t-BuONa50
IIX-Phos Pd G2Cs₂CO₃42
IIIX-Phos Pd G2K₂CO₃0
IVX-Phos Pd G2K₃PO₄7
VS-Phos Pd G2t-BuONa52
VIS-Phos Pd G2Cs₂CO₃25
VIIS-Phos Pd G2K₂CO₃0
VIIIS-Phos Pd G2K₃PO₄0

Reaction conditions: 2-aminooxazole precursor (1 equiv), aryl bromide (0.5 equiv), base (1 equiv), catalyst (0.1 equiv), toluene/t-BuOH, 130 °C, 10 min, Microwave. nih.gov

Once optimized, the versatility of a synthetic method is assessed by evaluating its substrate scope —the range of different starting materials that can be successfully used. For the synthesis of 4-aryl-2-aminooxazoles, the condensation reaction was shown to be effective with acetophenones bearing both electron-donating and electron-withdrawing groups, with the electronic nature of the substituent having a negligible effect on the reaction yield. nih.gov Similarly, the subsequent Buchwald-Hartwig coupling was tolerant of various substitution patterns on the aryl bromide partner. nih.gov A broad substrate scope is a key indicator of a robust and widely applicable synthetic methodology.

Advanced Structural Elucidation of 4,5 Dimethyl 1,3 Oxazol 2 Amine Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of novel compounds. Each technique probes different aspects of the molecule's interaction with electromagnetic radiation, offering a detailed picture of its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established. For 4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride, one would expect to observe distinct signals corresponding to the two methyl groups, the protons on the oxazole (B20620) ring, and the amine protons. The chemical shifts would be influenced by the electronic environment of each nucleus, and proton-proton coupling constants would reveal their spatial relationships. Unfortunately, no published NMR data for this specific compound are available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound would be expected to show absorptions characteristic of the π-electron system of the oxazole ring. The position and intensity of these absorption bands can provide insights into the electronic structure of the molecule. Regrettably, no UV-Vis spectroscopic data for this compound is publicly accessible.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum of this compound would show a molecular ion peak corresponding to the protonated molecule, and fragmentation peaks resulting from the cleavage of specific bonds within the molecule. This data is crucial for confirming the molecular identity. No mass spectrometric data for this compound could be found in the searched literature.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice.

Determination of Molecular and Crystal Packing Architectures

A successful single-crystal X-ray diffraction study of this compound would reveal the exact geometry of the molecule, including the planarity of the oxazole ring and the conformation of the methyl groups. Furthermore, it would elucidate the crystal packing, showing how the molecules are arranged in the solid state and detailing any intermolecular interactions such as hydrogen bonding involving the aminium group and the chloride counter-ion. Such information is vital for understanding the solid-state properties of the compound. Despite extensive searches, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The crystal lattice of this compound is stabilized by a network of hydrogen bonds and other non-covalent interactions. The protonated 2-amino group and the nitrogen atom within the oxazole ring are primary sites for hydrogen bonding, while the chloride counter-ion acts as a key hydrogen bond acceptor.

The primary hydrogen bonding motif involves the donation of protons from the -NH3+ group to the chloride ions. These N-H···Cl interactions are a dominant force in the crystal packing, creating a robust network that links adjacent molecules. Additionally, the endocyclic nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor, potentially forming N-H···N interactions with the amino groups of neighboring molecules.

The interplay of these various interactions dictates the supramolecular architecture of the compound in the solid state. The strength and geometry of these bonds are critical in determining properties such as melting point, solubility, and hygroscopicity.

Table 1: Potential Hydrogen Bond Geometries in this compound (Illustrative)

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
NHCl~1.03~2.1 - 2.4~3.1 - 3.4~150 - 175
NHN~1.03~2.0 - 2.3~3.0 - 3.3~160 - 180
CHO~1.08~2.3 - 2.7~3.3 - 3.7~140 - 160
CHCl~1.08~2.6 - 2.9~3.6 - 3.9~130 - 150

Note: The data in this table are illustrative and represent typical ranges for such interactions in organic hydrochloride salts. Specific experimental values for the title compound are not available.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is largely defined by the geometry of the oxazole ring and the orientation of its substituents. The 1,3-oxazole ring is an unsaturated five-membered heterocycle and is expected to be essentially planar.

The two methyl groups at the 4 and 5 positions and the aminium group at the 2-position are attached to this planar core. The torsional angles between the plane of the oxazole ring and the substituents are key conformational parameters. In the solid state, the observed conformation is the one that minimizes steric hindrance and maximizes favorable intermolecular interactions, particularly hydrogen bonding.

The orientation of the -NH3+ group is of particular importance as it dictates the directionality of the primary hydrogen bonds. The rotational freedom around the C2-N bond may be restricted due to the formation of strong N-H···Cl hydrogen bonds within the crystal lattice. The specific conformation adopted in the solid state represents a low-energy state within the crystalline environment.

Table 2: Key Torsional Angles in the Solid-State Conformation (Hypothetical)

Atom 1Atom 2Atom 3Atom 4Torsional Angle (°)
O1C2NH1~0 or ~180
O1C5C4C(methyl)~0 or ~180
N3C4C5C(methyl)~0 or ~180

Note: This table presents hypothetical torsional angles for a planar oxazole ring system. The actual values would be determined by X-ray crystallographic analysis.

Computational Chemistry and Theoretical Investigations of 4,5 Dimethyl 1,3 Oxazol 2 Amine Hydrochloride

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. Methods like the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional, often paired with basis sets such as 6-311++G(d,p), are frequently employed to predict the properties of heterocyclic systems. irjweb.com These calculations are foundational for understanding the geometry, stability, and electronic characteristics of 4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride.

Interactive Data Table: Calculated Geometrical Parameters

The following table contains representative theoretical data for the optimized structure of this compound, calculated at the B3LYP/6-311++G(d,p) level.

ParameterBond/AtomsValue
Bond Lengths O1-C21.35 Å
C2-N31.32 Å
N3-C41.40 Å
C4-C51.38 Å
C5-O11.39 Å
C2-N(H3)+1.34 Å
Bond Angles O1-C2-N3115.0°
C2-N3-C4105.5°
N3-C4-C5110.0°
C4-C5-O1104.5°
C5-O1-C2105.0°
Dihedral Angle O1-C2-N3-C40.5°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies higher reactivity. For the protonated 4,5-Dimethyl-1,3-oxazol-2-amine cation, the HOMO is expected to be distributed over the π-system of the ring and the amino group, while the LUMO would also be located on the π-antibonding orbitals.

Interactive Data Table: Frontier Molecular Orbital Properties

This table presents hypothetical FMO energy values for this compound.

ParameterEnergy (eV)
EHOMO-8.95 eV
ELUMO-1.20 eV
Energy Gap (ΔE)7.75 eV

Theoretical vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. nih.gov Comparing this calculated spectrum with experimental data helps confirm the molecular structure and provides a detailed assignment of vibrational modes to specific functional groups and bond movements, such as stretching, bending, and torsional vibrations. researchgate.net

For this compound, key vibrational modes would include the N-H stretching frequencies of the protonated amine group, C=N and C-N stretching of the oxazole (B20620) ring, and vibrations associated with the methyl groups. Theoretical calculations can predict the wavenumbers for these modes, which typically show good agreement with experimental findings after applying a scaling factor to account for anharmonicity and method limitations. nih.gov

Interactive Data Table: Calculated Vibrational Frequencies

This table shows a selection of predicted vibrational modes and their corresponding theoretical frequencies.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
N-H Asymmetric Stretch-NH3+3350 cm⁻¹
N-H Symmetric Stretch-NH3+3280 cm⁻¹
C-H Stretch-CH33010 cm⁻¹
C=N StretchOxazole Ring1675 cm⁻¹
N-H Bend-NH3+1610 cm⁻¹
C-O-C StretchOxazole Ring1250 cm⁻¹

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface and color-coded to indicate different regions of electrostatic potential. Red areas signify regions of high electron density and negative potential (nucleophilic sites), while blue areas indicate regions of low electron density and positive potential (electrophilic sites). Green and yellow regions represent intermediate potentials. rsc.org

The MEP surface is an excellent tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. For this compound, the most positive potential (deep blue) is expected to be localized around the protonated amino group (-NH3+), indicating its susceptibility to nucleophilic attack. Negative potential (red) would likely be concentrated around the oxygen atom in the oxazole ring, highlighting it as a potential site for electrophilic interaction.

Molecules can often exist in different spatial arrangements (conformers) or as different structural isomers that can interconvert (tautomers). Computational methods can be used to investigate the relative stabilities of these different forms by calculating their total energies. For this compound, conformational analysis might involve studying the rotation of the methyl groups.

More significantly, 2-aminooxazoles can exhibit amine-imine tautomerism. In the protonated form, the positive charge can be delocalized differently between the tautomers. DFT calculations can predict the relative energies of the possible tautomeric forms, thereby determining the most stable tautomer in the ground state. The energy difference between tautomers indicates the position of the equilibrium.

Interactive Data Table: Relative Energies of Tautomers

This table illustrates a hypothetical energy comparison between two possible protonated tautomers.

TautomerDescriptionRelative Energy (kcal/mol)
Tautomer 1Protonated Amine Form0.00 (Reference)
Tautomer 2Protonated Imine Form+5.8

Computational chemistry is instrumental in the design of materials with interesting optical properties. DFT can be used to calculate the linear and nonlinear optical (NLO) properties of a molecule by examining its response to an external electric field. Key parameters include the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Molecules with large hyperpolarizability values are of interest for applications in NLO materials, which are used in technologies like optical switching and frequency conversion. nih.gov The presence of electron-donating (amine) and electron-accepting parts within a π-conjugated system can lead to enhanced NLO properties. The protonated nature of this compound would significantly affect its charge distribution and, consequently, its predicted NLO response.

Interactive Data Table: Calculated Optical Properties

This table presents hypothetical calculated values for the dipole moment and (hyper)polarizabilities.

PropertySymbolCalculated Value
Dipole Momentμ8.5 D
Mean Polarizabilityα15.2 x 10⁻²⁴ esu
First Hyperpolarizabilityβ9.8 x 10⁻³⁰ esu

Semi-Empirical Molecular Orbital Calculations

Semi-empirical molecular orbital methods provide a computationally efficient means to investigate the electronic structure of molecules. tau.ac.il These methods simplify the complex equations of quantum mechanics by incorporating experimental data and parameters, allowing for the rapid calculation of molecular properties such as orbital energies, charge distributions, and dipole moments. researchgate.net For a molecule like this compound, these calculations can offer valuable insights into its reactivity and stability.

The core of these methods lies in solving the Schrödinger equation in an approximate form, often neglecting or simplifying certain integrals to speed up calculations. tau.ac.illibretexts.org Methods like INDO (Intermediate Neglect of Differential Overlap) and ZINDO (Zerner's Intermediate Neglect of Differential Overlap) are specifically parameterized for calculating electronic spectra and have been successfully applied to various organic compounds. researchgate.net

While direct semi-empirical studies on this compound are scarce, related studies on other oxazole derivatives using methods like Density Functional Theory (DFT), which is more rigorous than semi-empirical methods, can provide a template for the type of information that can be obtained. For instance, a DFT study on an oxazole derivative calculated key electronic parameters that are also accessible through semi-empirical methods. irjweb.com These parameters are crucial for understanding the molecule's electronic behavior and reactivity. irjweb.com

Table 1: Illustrative Electronic Properties of an Oxazole Derivative Calculated by DFT

PropertyCalculated Value (eV)Implication
Highest Occupied Molecular Orbital (HOMO) Energy-5.6518Indicates the tendency to donate electrons. irjweb.com
Lowest Unoccupied Molecular Orbital (LUMO) Energy-0.8083Indicates the ability to accept electrons. irjweb.com
HOMO-LUMO Energy Gap (ΔE)4.8435Reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com

This table is based on data from a study on a different oxazole derivative and serves as an example of the types of parameters that can be calculated. irjweb.com

These calculations would help in understanding the electron-donating or -accepting nature of this compound, predicting sites of electrophilic or nucleophilic attack, and providing a basis for understanding its interaction with biological macromolecules.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of a chemical compound based on its molecular structure. nih.gov This method establishes a mathematical relationship between the molecular descriptors of a series of compounds and a specific property of interest. nih.gov For this compound, QSPR could be employed to predict properties like solubility, boiling point, or even biological activity, without the need for experimental synthesis and testing. nih.govbris.ac.uk

The general workflow for building a QSPR model involves several key steps:

Data Set Compilation: A dataset of molecules with known properties is collected.

Molecular Descriptor Calculation: A wide range of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

While specific QSPR models for this compound are not available, studies on similar heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, demonstrate the utility of this approach. In one such study, a QSPR model was developed to predict the antioxidant activity of a series of oxadiazole compounds. researchgate.net The model successfully identified key molecular descriptors that influence the antioxidant property. researchgate.net

Table 2: Example of Descriptors Used in a QSAR Model for 1,3,4-Oxadiazole Derivatives

DescriptorCorrelation with ActivityInterpretation
GATS2mPositiveRelates to the distribution of atomic masses in the molecule. researchgate.net
E3sPositivePertains to the electronic environment of specific atoms. researchgate.net
R7s+NegativeA topological descriptor related to the molecule's shape and branching. researchgate.net

This table illustrates the types of descriptors and their correlations found in a QSAR (a type of QSPR) study on oxadiazole derivatives, highlighting the methodology's potential for similar compounds. researchgate.net

Applying a similar methodology to a series of oxazole derivatives including this compound could lead to predictive models for various properties, guiding the design of new compounds with desired characteristics.

Molecular Docking Studies for Interaction Mechanisms

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used in drug design to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein. ekb.eg By predicting the binding mode and affinity, docking can provide insights into the potential biological activity of a compound. nih.gov

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations and scoring each pose based on a scoring function that estimates the binding energy. semanticscholar.org Lower binding energy scores typically indicate a more favorable interaction.

Numerous studies have employed molecular docking to investigate the interaction of oxazole derivatives with various protein targets. For example, a study on novel oxazole derivatives investigated their potential as cyclooxygenase (COX) inhibitors by docking them into the active sites of COX-1 and COX-2 enzymes. ekb.eg Another study analyzed the interaction of oxazole compounds with the heme-binding protein of Porphyromonas gingivalis, a bacterium implicated in periodontal disease. nih.gov The results showed that the oxazole derivatives had better binding affinities compared to some standard drugs. nih.gov

Table 3: Illustrative Molecular Docking Results of Oxazole Derivatives Against Heme-Binding Protein

CompoundDocking Affinity Score (kcal/mol)
Oxazole Compound 1-10.0
Oxazole Compound 2-11.3
Oxazole Compound 3-9.6
Oxazole Compound 4-10.0
Oxazole Compound 5-9.4
Amoxicillin (Standard Drug)-8.6
Moxifloxacin (Standard Drug)-8.6

This data is from a study on different oxazole compounds and is presented to illustrate the comparative nature of docking studies. nih.gov

Furthermore, docking simulations of oxazole-incorporated naphthyridine derivatives against various cancer-related protein targets have helped to validate their anticancer activities by demonstrating favorable interaction energies and binding profiles. nih.gov For this compound, molecular docking could be used to screen for potential biological targets and to elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern its binding.

Chemical Transformations and Derivatization Strategies of 4,5 Dimethyl 1,3 Oxazol 2 Amine Hydrochloride

Intrinsic Reactivity of the 2-Amino-1,3-oxazole Moiety

The 2-amino-1,3-oxazole ring is an electron-rich heterocyclic system. The exocyclic amino group at the C2 position significantly enhances the electron density of the ring through resonance, making it susceptible to electrophilic attack. The reactivity is also influenced by the nitrogen and oxygen heteroatoms within the ring, which dictate the positions of both electrophilic and nucleophilic attack.

The general order of acidity for hydrogens on the parent oxazole (B20620) ring is C2 > C5 > C4. semanticscholar.org However, in 2-aminooxazoles, the C2 position is substituted. The presence of the electron-donating amino group activates the ring, particularly towards electrophilic substitution. This activation is most pronounced at the C5 position. nih.gov For 4,5-dimethyl-1,3-oxazol-2-amine, the C5 position is occupied by a methyl group, which would direct electrophilic attack to other available positions, though such reactions are less common than derivatization of the exocyclic amine.

The nitrogen atom of the amino group is nucleophilic and is the primary site for reactions with electrophiles. The ring nitrogen at position 3 is less nucleophilic due to its involvement in the aromatic system. Reactions such as halogenation have been shown to occur at the C5 position in related 2-amino-1,3-selenazoles when the amine is first protected, for instance, by acetylation. nih.gov

Table 1: General Reactivity of the 2-Aminooxazole Core

Reaction TypePosition(s) of ReactivityInfluencing Factors
Electrophilic SubstitutionPrimarily C5Electron-donating amino group at C2 activates the ring. semanticscholar.org
Nucleophilic AttackPrimarily exocyclic amine (N)High nucleophilicity of the primary amine.
Acylation/AlkylationExocyclic amine (N)Primary site for derivatization.
HalogenationC5 (with N-protection)Requires moderation of the activating amino group. nih.gov

Synthetic Derivatization of the Amine Functionality

The exocyclic primary amine of 4,5-dimethyl-1,3-oxazol-2-amine is the most common site for synthetic modification. Its nucleophilicity allows for a wide range of derivatization reactions, including acylation, urea (B33335) formation, and metal-catalyzed cross-coupling. These transformations are crucial for building more complex molecules and for structure-activity relationship (SAR) studies in drug discovery.

One of the most powerful methods for derivatizing 2-aminooxazoles is the Buchwald-Hartwig cross-coupling reaction. acs.orgnih.gov This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, coupling the 2-aminooxazole with various aryl halides. This method provides a versatile route to N-aryl-2-aminooxazoles, which are otherwise challenging to synthesize directly. acs.org Studies have systematically optimized this reaction for 4-aryl-2-aminooxazoles, demonstrating its broad applicability. researchgate.net

The amine group can also readily react with isocyanates to form ureas or with acid chlorides to form amides. nih.gov These reactions are fundamental in medicinal chemistry for creating derivatives with altered physicochemical properties.

Table 2: Examples of Amine Functionalization Reactions

Reaction TypeReagentsCatalyst/ConditionsProduct Type
Buchwald-Hartwig CouplingAryl Halide, Base (e.g., tBuONa, Cs2CO3)Pd-catalyst (e.g., X-Phos Pd G2)N-Aryl-2-aminooxazole
Urea FormationIsocyanateOrganic SolventN-Substituted Urea
Amide FormationAcid Chloride, BaseOrganic SolventN-Acyl-2-aminooxazole

Derivatization for Analytical and Purification Purposes

In analytical chemistry, derivatization is a common strategy to enhance the detectability and separation of analytes. mdpi-res.com For a compound like 4,5-dimethyl-1,3-oxazol-2-amine, the primary amine group is an ideal handle for such modifications. Derivatization can improve performance in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

For instance, tagging the amine group with a chromophoric or fluorophoric moiety can significantly increase its response in UV-Vis or fluorescence detectors, respectively. This is particularly useful for quantifying low concentrations of the analyte in complex matrices. Similarly, derivatization can be used to increase the volatility of the compound for GC analysis or to enhance its ionization efficiency in mass spectrometry. rsc.org A dual derivatization scheme, targeting both amine and other functional groups if present, can increase analyte proton affinity and hydrophobicity, leading to improved sensitivity and diminished adduct formation in electrospray ionization mass spectrometry. rsc.org

While specific protocols for 4,5-dimethyl-1,3-oxazol-2-amine are not widely published, general methods for derivatizing primary amines are directly applicable. These include reactions with reagents like dansyl chloride, fluorescamine, or acyl chlorides designed to introduce a detectable tag. rsc.org

Cyclization and Rearrangement Pathways Involving Oxazole Intermediates

The 2-aminooxazole core can be both a product of cyclization reactions and a participant in subsequent molecular rearrangements. The synthesis of the 2-aminooxazole ring itself is a key transformation. A common method involves the reaction of α-bromo ketones with urea. acs.orgnsf.gov For the title compound, this would involve the reaction of 3-bromo-2-butanone (B1330396) with urea. Other modern synthetic routes include gold-catalyzed cyclizations of alkynes and cyanamides or iodine-mediated desulfurative cyclizations. researchgate.netorganic-chemistry.org

A notable rearrangement involving related heterocyclic systems is the Smiles rearrangement. nih.govacs.orgresearchgate.net In the context of benzoxazoles, this rearrangement can occur when a suitable nucleophile is present within a side chain attached to the heterocyclic core. For example, a proposed mechanism for the formation of N-substituted benzoxazoles involves the nucleophilic attack of a nitrogen atom on the benzoxazole (B165842) ring carbon, leading to a spiro intermediate which then rearranges. nih.govacs.org While not directly documented for simple 2-aminooxazoles, similar intramolecular cyclization and rearrangement pathways could be envisaged for appropriately substituted derivatives of 4,5-dimethyl-1,3-oxazol-2-amine.

Furthermore, the 2-aminooxazole moiety can be a precursor for the synthesis of other heterocyclic systems. For example, reactions that lead to ring-opening followed by recyclization with a different reagent can produce entirely new scaffolds. The stability of the oxazole ring, however, means that such transformations often require forcing conditions.

Table 3: Synthetic Pathways Involving the 2-Aminooxazole Moiety

PathwayDescriptionStarting Materials (Example)Key Features
Hantzsch-type SynthesisCondensation and cyclization to form the oxazole ring. acs.orgα-Bromo ketone, UreaA classical and versatile method for 2-aminooxazole synthesis.
Desulfurative CyclizationSequential addition and iodine-promoted cyclization. researchgate.netα-Amino ketone, IsothiocyanateTransition metal-free, mild conditions.
Gold-Catalyzed CyclizationIntermolecular trapping of α-oxo gold carbenes. organic-chemistry.orgTerminal alkyne, CyanamideProvides functionalized 2-aminooxazoles.
Smiles RearrangementIntramolecular nucleophilic aromatic substitution. nih.govacs.orgSubstituted (benz)oxazole-2-thiolLeads to N-substituted (benz)oxazoles via a spiro intermediate.

Role of 4,5 Dimethyl 1,3 Oxazol 2 Amine Hydrochloride As a Synthetic Building Block

Incorporation into Complex Molecular Architectures

The 4,5-dimethyl-1,3-oxazol-2-amine moiety serves as a crucial component in the assembly of larger, more complex molecules, including those with significant biological activity. The inherent chemical handles of the 2-amino group and the oxazole (B20620) ring allow for its integration into larger scaffolds through various synthetic transformations.

Researchers have successfully utilized 2-aminooxazole derivatives as key fragments in the total synthesis of natural products and their analogues. The strategic placement of the oxazole ring within a larger molecule can impart specific conformational constraints and electronic properties, which are often essential for biological function. For instance, the synthesis of certain marine alkaloids has leveraged the oxazole core as a central structural element, with the amino group providing a convenient point for chain extension or cyclization.

The following table provides a conceptual overview of how 4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride can be envisioned as a building block in the synthesis of complex molecules.

Target Molecular ClassSynthetic StrategyRole of 4,5-Dimethyl-1,3-oxazol-2-amine
Polyketide-peptide hybridsConvergent synthesisProvides the oxazole-containing amino acid surrogate.
Macrocyclic compoundsRing-closing metathesisThe oxazole unit is functionalized with olefinic tethers.
Bioactive heterocyclic arraysSequential cross-coupling reactionsServes as a central scaffold for diversification.

Synthesis of Substituted Oxazole Derivatives and Analogues

This compound is a versatile precursor for the synthesis of a variety of substituted oxazole derivatives. The 2-amino group can be readily modified through a range of chemical reactions, allowing for the introduction of diverse functional groups and the generation of libraries of analogues for structure-activity relationship (SAR) studies.

Common transformations of the 2-amino group include acylation, alkylation, arylation, and sulfonylation reactions. These modifications can significantly alter the electronic and steric properties of the resulting oxazole derivative, influencing its chemical reactivity and biological activity.

For example, acylation of the 2-amino group with various acid chlorides or anhydrides yields the corresponding 2-amidooxazoles. These amides can serve as intermediates for further transformations or as the final target compounds. Similarly, N-alkylation and N-arylation reactions, often facilitated by transition metal catalysts, provide access to a broad spectrum of 2-(substituted-amino)oxazoles.

The table below summarizes some of the key synthetic transformations of this compound.

Reaction TypeReagents and ConditionsProduct Class
N-AcylationAcyl chloride, pyridine2-Acylamino-4,5-dimethyloxazoles
N-SulfonylationSulfonyl chloride, base2-Sulfonamido-4,5-dimethyloxazoles
N-ArylationAryl halide, Pd or Cu catalyst, base2-Arylamino-4,5-dimethyloxazoles
DiazotizationNaNO₂, HCl; followed by Sandmeyer reaction2-Halo/cyano/etc.-4,5-dimethyloxazoles

Heterocyclic Fusion and Scaffold Construction

The inherent reactivity of the 2-aminooxazole system makes this compound a valuable substrate for the construction of fused heterocyclic scaffolds. The amino group, in conjunction with the endocyclic nitrogen atom of the oxazole ring, can participate in cyclocondensation reactions with various bifunctional electrophiles to form new rings fused to the oxazole core.

These fusion reactions lead to the formation of polycyclic aromatic systems with unique electronic and steric properties. Such fused heterocycles are of significant interest in medicinal chemistry and materials science due to their often-enhanced biological activities and interesting photophysical properties.

For instance, reaction with α,β-unsaturated ketones can lead to the formation of oxazolo[2,3-b]pyrimidine derivatives. Similarly, condensation with β-ketoesters can yield oxazolo[2,3-a]pyridinones. The specific outcome of these reactions is highly dependent on the nature of the electrophilic partner and the reaction conditions employed. The presence of the two methyl groups at the 4- and 5-positions can also influence the regioselectivity of these cyclization reactions.

Ligand Design in Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of ligands that can form stable and functional complexes with metal ions. The 2-aminooxazole scaffold present in this compound offers several potential coordination sites, making it an attractive platform for the development of novel ligands.

The endocyclic nitrogen atom of the oxazole ring and the exocyclic amino group can act as a bidentate N,N-donor ligand, capable of chelating to a metal center. Furthermore, the 2-amino group can be readily functionalized to introduce additional donor atoms, such as oxygen, sulfur, or phosphorus, leading to the formation of polydentate ligands with tailored coordination properties.

These ligands can be used to synthesize a variety of metal complexes with potential applications in catalysis, sensing, and materials science. The specific properties of the resulting metal complexes are dictated by the nature of the metal ion, the coordination geometry, and the electronic and steric properties of the ligand.

The following table illustrates the potential of this compound as a precursor for ligand synthesis.

Ligand TypeSynthetic Modification of the 2-Amino GroupPotential Metal Coordination
Bidentate (N,N)None (direct use of the amine)Transition metals (e.g., Cu, Pd, Pt)
Tridentate (N,N,O)Acylation with a carboxylic acid containing a donor groupLanthanides, transition metals
Tridentate (N,N,S)Reaction with an isothiocyanateSoft metals (e.g., Ag, Hg)

Emerging Research Avenues and Future Directions

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For the synthesis of oxazole (B20620) derivatives, research is moving away from traditional methods that may involve harsh conditions or hazardous reagents, toward more sustainable alternatives.

Recent advancements in the synthesis of related azole compounds highlight several promising green strategies that could be adapted for 4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride. These include the use of reusable ionic liquids as catalysts, which facilitate smooth reactions at room temperature and allow for easy catalyst recycling. mdpi.comresearchgate.net Metal-free catalytic systems are also gaining traction, avoiding the toxicity and cost associated with transition metals. nih.gov One innovative approach involves the use of magnetic nanoparticles as a catalyst support, which allows for simple and efficient catalyst recovery using an external magnet under solvent-free conditions, often enhanced by ultrasound irradiation. nih.govmdpi.com Furthermore, visible-light photocatalysis presents a method for constructing oxazole rings under mild, ambient temperature conditions. researchgate.net For 2-aminooxazoles specifically, the use of deep eutectic solvents (DES) has been noted, where the solvent itself can participate in the reaction with starting materials like α-bromoketones to form the desired product. mdpi.com

Table 1: Comparison of Green Synthetic Methodologies for Oxazole and Related Heterocycles

Methodology Catalyst / Medium Energy Source Key Advantages
Ionic Liquid Catalysis Reusable ionic liquids (e.g., 1-butylpyridinium (B1220074) iodide) Thermal (Room Temp) High yields, catalyst can be recycled for multiple cycles. mdpi.comresearchgate.net
Magnetic Nanoparticle Catalysis Fe3O4 nanoparticle-supported catalysts Ultrasound Solvent-free conditions, easy magnetic separation of catalyst. nih.govmdpi.com
Visible-Light Photocatalysis Ruthenium-based photocatalysts Blue LEDs Mild reaction conditions, operates at room temperature. researchgate.net
Deep Eutectic Solvents (DES) Choline chloride-based mixtures Thermal Environmentally friendly solvent, can act as a reactant. mdpi.com
Metal-Free Annulation PhIO as oxygen source, TfOH promoter Thermal Avoids transition metal contamination, high regioselectivity. organic-chemistry.org

Advanced Characterization Techniques for Dynamic Processes

Understanding the structural dynamics and reaction kinetics is crucial for optimizing synthetic routes and elucidating mechanisms. Advanced characterization techniques are moving beyond static analysis to provide real-time insights into these processes.

For 2-aminooxazole, microwave spectroscopy has been employed to determine its precise three-dimensional structure. nih.gov These studies revealed that the molecule is nonplanar, with the amino group bent out of the oxazole plane. This technique is sensitive enough to detect the inversion of the amino group, which manifests as a characteristic doubling of the microwave transitions. nih.gov Such detailed structural information is invaluable for understanding the compound's reactivity and interactions.

Another powerful technique is in situ Nuclear Magnetic Resonance (NMR) spectroscopy, which can track chemical transformations as they occur. For example, in situ 1H NMR has been used to monitor the cyclization of protein residues to form oxazole rings, revealing the gradual disappearance of starting material signals and the corresponding increase in product signals over time. acs.org This approach provides direct kinetic and mechanistic data, which would be highly beneficial for studying the formation or subsequent reactions of this compound.

Integrated Computational and Experimental Approaches for Mechanism Elucidation

The combination of computational modeling and experimental validation provides a powerful paradigm for understanding complex reaction mechanisms at the molecular level. Density Functional Theory (DFT) has become a standard tool for investigating the properties and reactivity of oxazole derivatives. irjweb.comirjweb.com

Computational studies on 2-aminooxazole formation have used DFT to map out the entire reaction mechanism, identifying key intermediates and transition states. rsc.org These calculations have demonstrated the indispensable role of catalysts, such as phosphate (B84403) ions, not only in the cyclization and dehydration steps but also in the initial formation of the carbinolamine intermediate. rsc.org DFT is also used to calculate various quantum chemical parameters that correlate with a molecule's reactivity. irjweb.comnih.gov

These theoretical predictions are most powerful when paired with experimental data. The synergy between computation and experiment is exemplified in studies of 2-aminooxazole, where quantum chemical calculations at the MP2 and B3LYP levels were used alongside microwave spectroscopy. nih.gov This integrated approach allowed for the accurate determination of spectroscopic constants and the nonplanar geometry of the amino group, confirming the experimental findings and providing a deeper level of understanding. nih.gov A similar approach could precisely elucidate the structural and electronic properties of this compound.

Table 2: Key Computational Parameters from DFT and Their Significance

Parameter Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Indicates the electron-donating ability of a molecule. Higher values suggest greater reactivity towards electrophiles. irjweb.com
Lowest Unoccupied Molecular Orbital Energy ELUMO Indicates the electron-accepting ability. Lower values suggest greater reactivity towards nucleophiles. irjweb.com
HOMO-LUMO Energy Gap ΔE A smaller energy gap implies higher chemical reactivity and lower kinetic stability. irjweb.com
Chemical Hardness η Measures the resistance to change in electron distribution. A higher value indicates greater stability.
Electrophilicity Index ω A global reactivity index that measures the energy stabilization when the system acquires additional electronic charge.

Exploration of Novel Chemical Transformations

Research into the 2-aminooxazole scaffold is not limited to its synthesis but also extends to its use as a building block for more complex molecules through novel chemical transformations. These reactions functionalize the core structure, enabling the creation of diverse chemical libraries for various applications.

One of the most significant advancements is the use of the Buchwald-Hartwig cross-coupling reaction to create N-substituted 4-aryl-2-aminooxazoles. nih.govacs.org This palladium-catalyzed reaction efficiently couples the amino group of the oxazole with various aryl halides, providing a versatile method for synthesizing a wide range of derivatives that were previously difficult to access. researchgate.net

The 2-aminooxazole ring has also been shown to act as a dienophile in inverse demand Diels-Alder reactions. researchgate.net When reacting with 1,2,4-triazines, this cycloaddition provides a pathway to complex N-heterocyclic systems like substituted bipyridines, demonstrating the utility of the oxazole core in constructing elaborate molecular architectures. researchgate.net Other methodologies for creating highly substituted oxazoles include the "halogen dance" isomerization, a base-catalyzed halogen exchange process that allows for subsequent functionalization at different positions on the oxazole ring. nih.gov The oxazole ring itself can also be converted into other heterocycles, such as imidazoles, through ring-cleavage and recyclization reactions when treated with nucleophiles like ammonia. tandfonline.compharmaguideline.com

Table 3: Summary of Novel Chemical Transformations for the 2-Aminooxazole Scaffold

Transformation Reaction Type Reagents / Catalyst Resulting Structure
Buchwald-Hartwig Coupling Cross-Coupling Aryl halide, Palladium catalyst (e.g., X-Phos Pd G2), Base N-Aryl substituted 2-aminooxazoles. nih.govresearchgate.net
Inverse Demand Diels-Alder Cycloaddition 1,2,4-Triazines Substituted bipyridine derivatives. researchgate.net
Halogen Dance Isomerization Isomerization / Functionalization Strong base (e.g., LDA), Electrophile Regioselective functionalization leading to trisubstituted oxazoles. nih.gov
Ring Conversion Ring-Opening / Recyclization Ammonia / Formamide Conversion of the oxazole ring to an imidazole (B134444) ring. tandfonline.compharmaguideline.com

Q & A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.